molecular formula C14H19NOS B7506385 [3-(Methylsulfanylmethyl)phenyl]-piperidin-1-ylmethanone

[3-(Methylsulfanylmethyl)phenyl]-piperidin-1-ylmethanone

Cat. No. B7506385
M. Wt: 249.37 g/mol
InChI Key: MMFWHXRKOIIWBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(Methylsulfanylmethyl)phenyl]-piperidin-1-ylmethanone, also known as MMMP, is a novel compound that has gained attention in scientific research due to its potential therapeutic properties. MMMP belongs to a class of compounds known as piperidinylmethanones, which have been found to exhibit various pharmacological activities.

Mechanism of Action

The exact mechanism of action of [3-(Methylsulfanylmethyl)phenyl]-piperidin-1-ylmethanone is not fully understood, but it is believed to act on various neurotransmitter systems in the brain, including the GABAergic, glutamatergic, and dopaminergic systems. [3-(Methylsulfanylmethyl)phenyl]-piperidin-1-ylmethanone has been found to increase the levels of GABA and decrease the levels of glutamate in the brain, which may contribute to its anticonvulsant and neuroprotective effects.
Biochemical and Physiological Effects:
[3-(Methylsulfanylmethyl)phenyl]-piperidin-1-ylmethanone has been found to have various biochemical and physiological effects, including modulation of neurotransmitter levels, inhibition of oxidative stress, and reduction of inflammation. It has also been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One advantage of [3-(Methylsulfanylmethyl)phenyl]-piperidin-1-ylmethanone is its broad range of pharmacological activities, which makes it a promising candidate for the treatment of various neurological disorders. However, one limitation is its poor solubility in water, which may affect its bioavailability and limit its use in some experiments.

Future Directions

There are several future directions for research on [3-(Methylsulfanylmethyl)phenyl]-piperidin-1-ylmethanone. One direction is to further investigate its mechanism of action and how it interacts with various neurotransmitter systems in the brain. Another direction is to study its potential as a treatment for other neurological disorders, such as epilepsy and depression. Additionally, research can be conducted to optimize its synthesis method and improve its solubility for better bioavailability. Overall, [3-(Methylsulfanylmethyl)phenyl]-piperidin-1-ylmethanone shows great potential for further research and development as a therapeutic agent for neurological disorders.

Synthesis Methods

The synthesis of [3-(Methylsulfanylmethyl)phenyl]-piperidin-1-ylmethanone involves the reaction of 3-(methylthio)benzaldehyde with piperidine and formaldehyde in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to obtain [3-(Methylsulfanylmethyl)phenyl]-piperidin-1-ylmethanone in high yield and purity. This synthesis method has been optimized and can be easily scaled up for large-scale production.

Scientific Research Applications

[3-(Methylsulfanylmethyl)phenyl]-piperidin-1-ylmethanone has been found to exhibit various pharmacological activities, including anticonvulsant, analgesic, and anti-inflammatory effects. It has also been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. [3-(Methylsulfanylmethyl)phenyl]-piperidin-1-ylmethanone has been tested in vitro and in vivo, and has shown promising results in animal models.

properties

IUPAC Name

[3-(methylsulfanylmethyl)phenyl]-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NOS/c1-17-11-12-6-5-7-13(10-12)14(16)15-8-3-2-4-9-15/h5-7,10H,2-4,8-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMFWHXRKOIIWBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=CC(=CC=C1)C(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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